2-(4-Fluorosulfonyloxyphenoxy)pyrimidine

Description

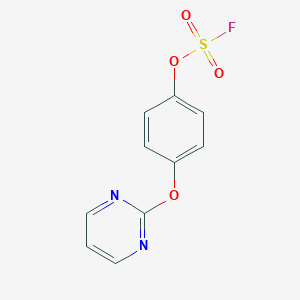

2-(4-Fluorosulfonyloxyphenoxy)pyrimidine is a heterocyclic compound featuring a pyrimidine core substituted with a phenoxy group bearing a fluorosulfonyloxy moiety at the para position. The fluorosulfonyloxy group (–OSO₂F) is a strong electron-withdrawing substituent, which enhances electrophilicity and may influence binding affinity in biological systems.

The compound’s synthesis could involve nucleophilic substitution or coupling reactions similar to those described for related pyrimidine derivatives. For example, intermediates like ethyl 6-cyanopyridine-4-carboxylate () are functionalized via amidation or ester hydrolysis, suggesting analogous routes for introducing the fluorosulfonyloxyphenoxy group .

Properties

IUPAC Name |

2-(4-fluorosulfonyloxyphenoxy)pyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7FN2O4S/c11-18(14,15)17-9-4-2-8(3-5-9)16-10-12-6-1-7-13-10/h1-7H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHBCHLXJEDLJET-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(N=C1)OC2=CC=C(C=C2)OS(=O)(=O)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7FN2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2-(4-Fluorosulfonyloxyphenoxy)pyrimidine involves several steps, starting with the preparation of the intermediate compounds. One common synthetic route includes the reaction of 4-hydroxyphenol with fluorosulfonyl chloride to form 4-fluorosulfonyloxyphenol. This intermediate is then reacted with 2-chloropyrimidine under basic conditions to yield this compound. The reaction conditions typically involve the use of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of continuous flow reactors and advanced purification techniques to ensure the consistent quality of the final product.

Chemical Reactions Analysis

2-(4-Fluorosulfonyloxyphenoxy)pyrimidine undergoes various chemical reactions, including nucleophilic substitution, reduction, and oxidation. Common reagents used in these reactions include sodium borohydride for reduction, hydrogen peroxide for oxidation, and nucleophiles such as amines and thiols for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an aminophenoxy derivative, while oxidation with hydrogen peroxide can produce a sulfone derivative .

Scientific Research Applications

2-(4-Fluorosulfonyloxyphenoxy)pyrimidine has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. In biology, it serves as a probe for studying enzyme mechanisms and as a ligand in receptor binding studies.

Mechanism of Action

The mechanism of action of 2-(4-Fluorosulfonyloxyphenoxy)pyrimidine involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorosulfonyloxy group can form covalent bonds with nucleophilic residues in the active sites of enzymes, leading to inhibition of their activity. Additionally, the pyrimidine ring can interact with aromatic residues in receptor binding sites, modulating their function. These interactions can affect various cellular pathways, including those involved in inflammation and cancer progression .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent-Driven Activity Trends

Pyrimidine derivatives exhibit diverse biological activities depending on their substituents. Below is a comparative analysis of key analogs:

Table 1: Key Analogs and Their Anti-Fibrotic Activity

*Hypothesized based on substituent effects.

Key Observations

Anti-Fibrotic Efficacy: Carbamoyl-substituted pyrimidines (e.g., 12m, 12q) exhibit potent anti-fibrotic activity (IC50 ~45 µM) in HSC-T6 cells, outperforming clinical drugs like Pirfenidone . Fluorine atoms in 12q enhance activity by improving target binding or metabolic stability.

Structural Impact on Physicochemical Properties: Fluorosulfonyloxy vs. Fluorinated Aryl vs. Fluorosulfonyloxy: While 12q (3,4-difluorophenyl) and the target compound both contain fluorine, the fluorosulfonyloxy group introduces stronger electron-withdrawing effects, which could modulate reactivity in nucleophilic environments .

Synthetic Accessibility: Carbamoyl derivatives (e.g., 12m, 12q) are synthesized via EDCI/HOBT-mediated amide coupling, yielding 42–81% .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.